

# Application Notes and Protocols for Suzuki Coupling Reactions Utilizing Aryl Imidazolylsulfonates

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## Compound of Interest

Compound Name: 1,1'-Sulfonyldiimidazole

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These application notes provide a comprehensive overview and detailed protocols for the use of aryl imidazolylsulfonates as effective electrophilic partners in Suzuki-Miyaura cross-coupling reactions. The synthesis of these aryl imidazolylsulfonates is efficiently achieved from phenols using the activating agent **1,1'-sulfonyldiimidazole**. This methodology presents a practical and economical alternative to the use of aryl triflates, offering improved stability and handling properties.[1][2]

## Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals.[3] Traditionally, aryl halides and triflates have been employed as electrophilic coupling partners. Aryl triflates, while highly reactive, often suffer from instability and high cost.[1] Aryl imidazolylsulfonates have emerged as a compelling alternative, demonstrating robust reactivity in palladium-catalyzed coupling reactions while offering superior stability and ease of handling.[1][2]

The preparation of aryl imidazolylsulfonates is straightforward, involving the reaction of a phenol with **1,1'-sulfonyldiimidazole** in the presence of a mild base. This two-step sequence,

where the imidazolylsulfonate is synthesized and then used in a subsequent cross-coupling reaction, provides a versatile platform for the diversification of phenolic compounds.

## Data Presentation

### Table 1: Synthesis of Aryl Imidazolylsulfonates using 1,1'-Sulfonyldiimidazole

The following table summarizes the yields for the synthesis of various aryl imidazolylsulfonates from the corresponding phenols using **1,1'-sulfonyldiimidazole** and cesium carbonate in tetrahydrofuran (THF) at room temperature.<sup>[1]</sup>

Entry	Phenol	Product	Yield (%)
1	Phenol	Phenyl imidazolylsulfonate	>85
2	4-Methoxyphenol	4-Methoxyphenyl imidazolylsulfonate	>85
3	4-Chlorophenol	4-Chlorophenyl imidazolylsulfonate	>85
4	1-Naphthol	1-Naphthyl imidazolylsulfonate	>85
5	2-Methylphenol	2-Methylphenyl imidazolylsulfonate	>85
6	4-Acetylphenol	4-Acetylphenyl imidazolylsulfonate	>85

### Table 2: Suzuki-Miyaura Coupling of Aryl Imidazolylsulfonates with Arylboronic Acids

This table presents the yields of biaryl products from the palladium-catalyzed Suzuki-Miyaura coupling of aryl imidazolylsulfonates with various arylboronic acids.<sup>[1]</sup>

Entry	Aryl Imidazolylsulfonate	Arylboric Acid	Catalyst	Base	Solvent	Product	Yield (%)
1	1-Naphthyl imidazolylsulfonate	Phenylboronic acid	Pd(dppf) Cl <sub>2</sub>	K <sub>3</sub> PO <sub>4</sub>	Toluene	1-Phenylisophthalene	80
2	4-Methoxyphenyl imidazolylsulfonate	Phenylboronic acid	Pd(dppf) Cl <sub>2</sub>	K <sub>3</sub> PO <sub>4</sub>	Toluene	4-Methoxybiphenyl	85
3	4-Chlorophenyl imidazolylsulfonate	Phenylboronic acid	Pd(dppf) Cl <sub>2</sub>	K <sub>3</sub> PO <sub>4</sub>	Toluene	4-Chlorobiphenyl	75
4	4-Acetylphenyl imidazolylsulfonate	Phenylboronic acid	Pd(dppf) Cl <sub>2</sub>	K <sub>3</sub> PO <sub>4</sub>	Toluene	4-Acetylbiphenyl	82

## Experimental Protocols

### Protocol 1: General Procedure for the Synthesis of Aryl Imidazolylsulfonates

This protocol describes the optimized method for synthesizing aryl imidazolylsulfonates from phenols using **1,1'-sulfonyldiimidazole**.<sup>[1]</sup>

Materials:

- Substituted Phenol (1.0 equiv)

- **1,1'-Sulfonyldiimidazole** (1.1 equiv)
- Cesium Carbonate ( $\text{Cs}_2\text{CO}_3$ ) (0.2 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equiv).
- Add anhydrous THF to dissolve the phenol.
- To the resulting solution, add **1,1'-sulfonyldiimidazole** (1.1 equiv) and cesium carbonate (0.2 equiv).
- Stir the reaction mixture at room temperature for 16 hours.
- Upon completion (monitored by TLC or LC-MS), quench the reaction with water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired aryl imidazolylsulfonate.

## Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of Aryl Imidazolylsulfonates

This protocol outlines the general conditions for the palladium-catalyzed cross-coupling of aryl imidazolylsulfonates with arylboronic acids.[\[1\]](#)

## Materials:

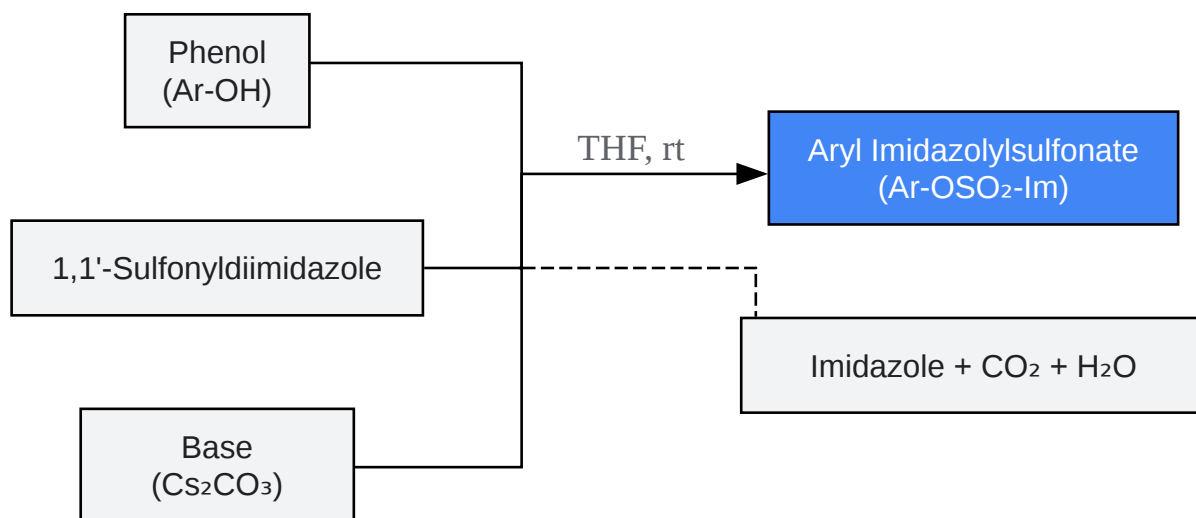
- Aryl Imidazolylsulfonate (1.0 equiv)
- Arylboronic Acid (1.5 equiv)
- Palladium Catalyst (e.g., Pd(dppf)Cl<sub>2</sub>, 2-5 mol%)
- Base (e.g., K<sub>3</sub>PO<sub>4</sub>, 3.0 equiv)
- Anhydrous Solvent (e.g., Toluene, Dioxane, or THF)
- Schlenk tube or similar reaction vessel
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

## Procedure:

- To a Schlenk tube under an inert atmosphere, add the aryl imidazolylsulfonate (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>, 2-5 mol%), and base (e.g., K<sub>3</sub>PO<sub>4</sub>, 3.0 equiv).
- Add the anhydrous solvent via syringe.
- Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
- Wash the filtrate with water and brine.

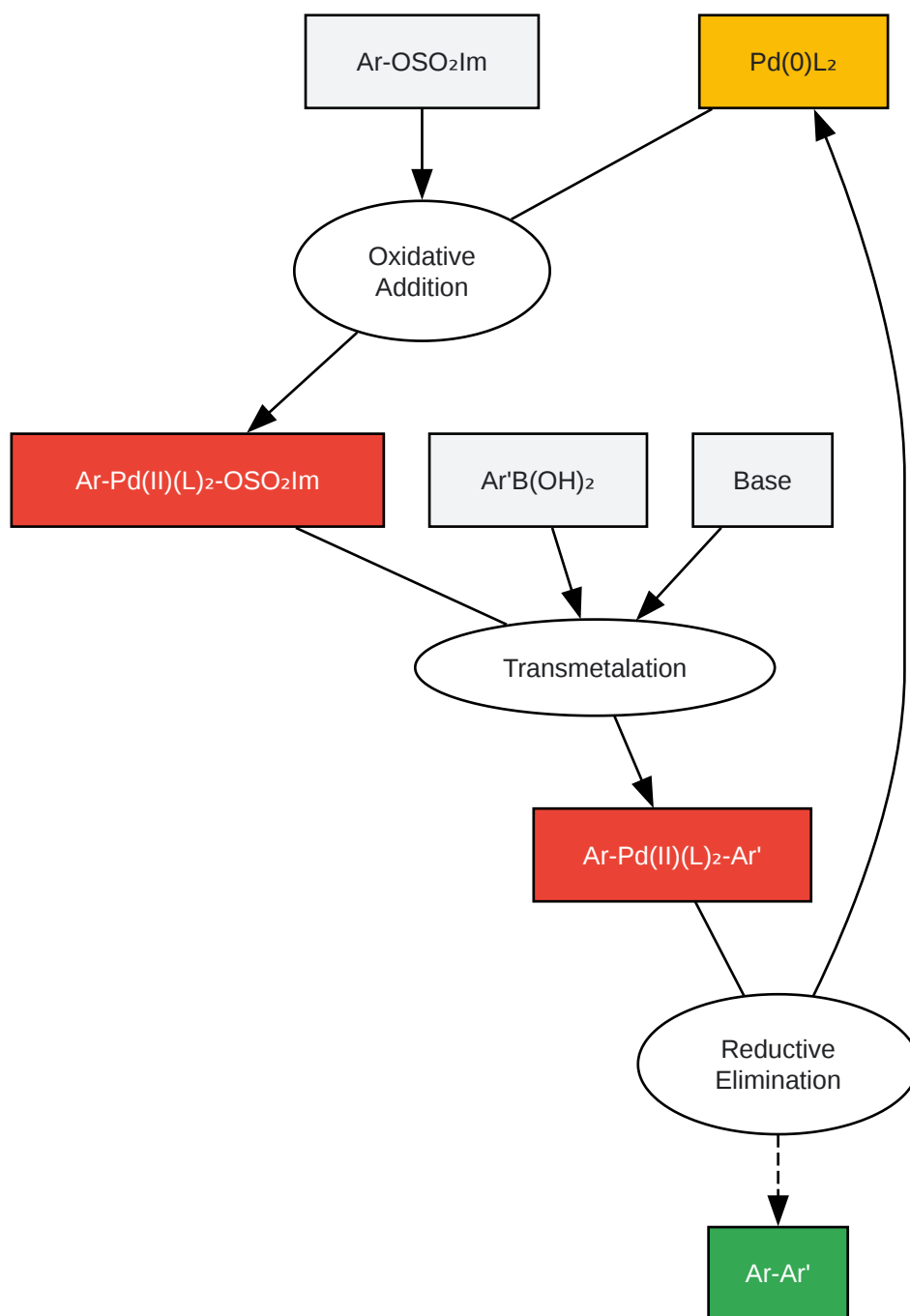
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

## Mandatory Visualizations



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Caption: Synthesis of Aryl Imidazolylsulfonate from Phenol.



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Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

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## References

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